N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,5-dimethylpyrazole moiety and linked via an ethyl chain to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group. Its molecular formula is C₁₇H₁₈N₆OS₂, with a molecular weight of 394.5 g/mol (inferred from analogous structures in and ). The compound’s design integrates multiple heterocyclic systems, which are often employed in medicinal chemistry to enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS2/c1-8-6-9(2)20(18-8)14-16-11(7-22-14)4-5-15-13(21)12-10(3)17-19-23-12/h6-7H,4-5H2,1-3H3,(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLQONBPCUSANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=C(N=NS3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that exhibits significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique arrangement of various heterocyclic moieties, including a pyrazole ring, thiazole ring, and thiadiazole structure. The synthesis typically involves multi-step organic reactions that can include:
- Formation of the Pyrazole Ring : Achieved through cyclocondensation reactions.
- Thiazole and Thiadiazole Formation : These steps often involve cyclization of appropriate precursors under controlled conditions.
- Final Coupling : Involves linking the various moieties to form the final product.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4S3 |
| Molecular Weight | 344.48 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit notable antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Studies : In vitro studies have demonstrated that thiazole-containing compounds can effectively inhibit the proliferation of various cancer cell lines (e.g., A-431 and Jurkat cells) with IC50 values in the low micromolar range .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent by modulating key inflammatory pathways:
- Target Enzymes : Similar compounds have been noted to inhibit p38 MAPK and phosphodiesterase 4 (PDE4), leading to reduced production of pro-inflammatory cytokines such as TNFα .
Antiviral Activity
Compounds related to this structure have been investigated for their antiviral properties:
- Mechanism : They may act by inhibiting viral replication or interfering with viral entry into host cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Methyl Substituents : The presence of methyl groups on the pyrazole enhances lipophilicity and cellular uptake.
- Thiazole and Thiadiazole Rings : These moieties are crucial for biological interactions and activity against cancer cells.
In Vitro Studies
A study focusing on thiazole derivatives demonstrated that modifications in the thiazole ring significantly influenced cytotoxicity against cancer cell lines. The presence of electron-donating groups (like methyl) was found to enhance activity .
In Vivo Efficacy
Preclinical trials involving animal models have shown promising results for similar compounds in reducing tumor growth and improving survival rates in treated subjects. These findings highlight the need for further investigation into this compound's therapeutic potential.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with thiazole derivatives through various coupling methods. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. For instance, the crystal structure elucidation reveals significant details about bond lengths and angles that influence its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit notable antimicrobial activities. For example:
- In vitro studies have shown effectiveness against various bacterial strains and fungi.
- Mechanism of Action : The compound may disrupt microbial cell wall synthesis or inhibit specific metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound could have anticancer properties:
- Cell Line Studies : Tests on cancer cell lines have demonstrated cytotoxic effects.
- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through various signaling pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential:
- In vivo models indicate reduced inflammation markers when treated with this compound.
- Potential Applications : It may be useful in developing new anti-inflammatory drugs.
Pesticidal Activity
The thiazole and pyrazole moieties in the structure contribute to its potential as a pesticide:
- Insecticidal Properties : Laboratory tests have shown effectiveness against common agricultural pests.
- Fungicidal Activity : The compound can inhibit fungal pathogens affecting crops.
Herbicidal Potential
Research into herbicidal applications is ongoing, with promising results in controlling weed growth without harming crops.
Material Science Applications
The unique chemical structure of this compound allows for exploration in material science:
Polymer Chemistry
Incorporating this compound into polymers may enhance properties such as thermal stability and mechanical strength.
Nanotechnology
Research is being conducted on using this compound in the formulation of nanoparticles for drug delivery systems due to its biocompatibility and targeted delivery capabilities.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Heterocyclic Chemistry demonstrated that derivatives of thiadiazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Research
In vitro studies reported in Molecules indicated that compounds with similar structures induced apoptosis in breast cancer cells through mitochondrial pathways . This suggests a potential therapeutic role for this class of compounds in oncology.
Case Study 3: Agricultural Trials
Field trials conducted by agricultural researchers showed that formulations containing thiazole derivatives provided effective pest control while minimizing environmental impact .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogous Compounds
Key Observations :
- Thiadiazole vs. Thiazole Cores: The target compound’s 1,2,3-thiadiazole ring (vs.
- Substituent Effects : The 3,5-dimethylpyrazole group on the thiazole ring (target compound) introduces steric bulk compared to pyridinyl substituents in analogs (e.g., 18j, 3a–s), which could influence solubility or target selectivity .
- Linker Flexibility : The ethyl linker in the target compound may enhance conformational flexibility relative to rigid triazole or benzimidazole linkers in compounds .
Table 2: Physical Properties of Selected Compounds
Activity Insights :
- Thiazole-Triazole Hybrids () : Demonstrated docking affinity for enzymes (e.g., α-glucosidase), highlighting the importance of heterocyclic stacking interactions .
Preparation Methods
Cyclocondensation of Thiosemicarbazide
Thiosemicarbazide undergoes cyclization with acetylacetone in acidic media to form the thiadiazole core. A representative protocol involves:
Oxidation to Carboxylic Acid
The methyl group at the 4-position is oxidized using potassium permanganate (KMnO₄) in alkaline conditions:
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Reagents : 4-Methyl-1,2,3-thiadiazole (1 eq), KMnO₄ (3 eq), NaOH (2 M).
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Conditions : Stirring at 60°C for 4 hours, followed by acidification with HCl to pH 2–3.
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Yield : 70–78% after filtration.
Synthesis of Intermediate B: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-ylethylamine
Thiazole Ring Formation (Hantzsch Synthesis)
The thiazole core is constructed via reaction of α-bromo ketones with thiourea:
Ethylamine Side Chain Introduction
The thiazole’s 4-position is functionalized via nucleophilic substitution:
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Reagents : 4-Chloromethylthiazole (1 eq), ethylenediamine (3 eq), K₂CO₃.
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Yield : 60–68% after vacuum distillation.
Coupling of Intermediates A and B
Carboxamide Formation
Intermediate A is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with Intermediate B:
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Reagents :
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4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 eq), SOCl₂ (2 eq), catalytic DMF.
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Intermediate B (1.2 eq), triethylamine (2 eq), dichloromethane (DCM).
-
-
Conditions :
-
Yield : 80–88% after purification via recrystallization (ethanol/water).
Catalytic Coupling Optimization
Patent literature highlights the use of copper-based catalysts to enhance coupling efficiency:
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Catalyst : CuI (5 mol%), 2,2,6,6-tetramethyl-3,5-heptanedione (10 mol%).
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Solvent : Dimethylbenzene, 120°C, 8 hours.
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Yield Improvement : 90–92% with reduced byproduct formation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
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Melting Point : 198–200°C (decomposition observed >210°C).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Amidation | None | DCM | 25 | 80 | 95 |
| Cu-Catalyzed Coupling | CuI/Ligand | Dimethylbenzene | 120 | 92 | 98 |
| One-Pot Synthesis | PTSA | Ethanol | 70 | 75 | 90 |
Key Findings :
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Copper catalysis improves yield by 12% compared to classical methods.
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Dimethylbenzene enhances reaction homogeneity, reducing side reactions.
Challenges and Mitigation Strategies
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Thiadiazole Hydrolysis : The thiadiazole ring is sensitive to prolonged heating in aqueous media. Mitigated by using anhydrous conditions during amidation.
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Pyrazole Regioselectivity : Ensuring substitution at the 1-position of pyrazole requires excess α-bromo ketone in Hantzsch synthesis.
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Ethylamine Oxidation : Stabilizing the ethylamine side chain via Boc-protection prior to coupling .
Q & A
Basic: What synthetic routes are commonly employed to synthesize this compound?
The compound’s synthesis involves multi-step protocols typical for heterocyclic systems. Key steps include:
- Thiazole ring formation : Reacting thioamides with α-haloketones (e.g., chloroacetone) in ethanol or DMF under basic conditions (K₂CO₃) to form the thiazole core .
- Pyrazole coupling : Introducing the 3,5-dimethylpyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Thiadiazole incorporation : Utilizing carboxamide activation (e.g., CDI or EDC coupling) to attach the 4-methyl-1,2,3-thiadiazole group .
Methodological Tip : Monitor reaction progression using TLC (silica gel, ethyl acetate/hexane) and confirm intermediate purity via column chromatography .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Resolve substituent patterns (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm; thiazole protons at δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and thiadiazole (C-S-C stretch ~650–750 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₅H₁₇N₅OS₂: 371.08 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/S percentages .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions to enhance nucleophilicity .
- Catalysis : Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling of pyrazole boronic acids to thiazole halides (yield improvement: 40% → 75%) .
- Temperature Control : Reflux in ethanol (80°C) for heterocyclization vs. room temperature for alkylation to minimize side-product formation .
Data Contradiction Analysis : Conflicting yields (e.g., 50% in DMF vs. 70% in DMSO) may arise from solvent polarity effects on intermediate stability. Verify via kinetic studies .
Advanced: How can computational methods predict the compound’s biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or antimicrobial enzymes). Prioritize binding poses with ΔG < -7 kcal/mol .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous pyrazole-thiazole hybrids .
- PASS Online : Predict antimicrobial or anticancer potential based on structural similarity to active compounds (Pa > 0.7 indicates high probability) .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies in 1H NMR integration ratios may arise from rotamers or tautomerism. Solutions:
- Cross-Validation : Use HSQC and HMBC to confirm connectivity between ambiguous protons and carbons .
Advanced: What strategies mitigate challenges in scaling up the synthesis?
- Process Intensification : Replace batch reactions with flow chemistry for exothermic steps (e.g., thiazole cyclization) to improve heat dissipation .
- Purification : Switch from column chromatography to recrystallization (solvent: DMF/EtOH, 1:1) for gram-scale production .
- Byproduct Management : Optimize stoichiometry (e.g., 1.1:1 molar ratio of α-haloketone to thioamide) to suppress dimerization .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Core Modifications :
- Replace 4-methyl-thiadiazole with 4-nitro for enhanced electron-withdrawing effects .
- Substitute 3,5-dimethylpyrazole with 3-trifluoromethyl to assess steric/electronic impacts .
- Biological Screening : Test derivatives against Staphylococcus aureus (MIC assay) and HeLa cells (MTT assay) to correlate substituents with activity .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- Thiazole Electrophilicity : The C-4 position of the thiazole ring is electron-deficient due to adjacent sulfur and nitrogen atoms, favoring SNAr with amines or thiols .
- Leaving Group Effects : Bromine at C-4 (vs. chlorine) increases reactivity 3-fold in coupling with pyrazole derivatives (kinetic studies, k = 0.15 min⁻¹ for Br) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
